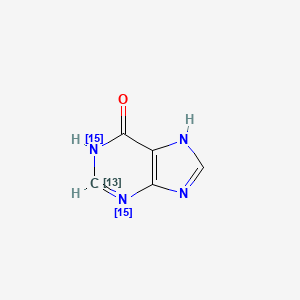

6-Oxopurine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i2+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-ZFKSAQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)[15NH][13CH]=[15N]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444249 | |

| Record name | 6-Oxopurine-13C,15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244769-71-9 | |

| Record name | 6-Oxopurine-13C,15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of ¹³C and ¹⁵N Labeled 6-Oxopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 6-Oxopurine (hypoxanthine) labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes. Isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. This document details both chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific applications.

Chemical Synthesis of ¹³C, ¹⁵N-Labeled 6-Oxopurine

The chemical synthesis of isotopically labeled 6-Oxopurine can be approached through the construction of the purine ring from labeled precursors or by the chemical modification of an already labeled purine. A common and efficient strategy involves the deamination of a correspondingly labeled adenine precursor.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of ¹³C, ¹⁵N-labeled 6-Oxopurine begins with a commercially available, fully labeled adenine precursor. This pathway involves a straightforward deamination reaction.

Caption: Chemical synthesis of labeled 6-Oxopurine via deamination.

Experimental Protocol: Deamination of Labeled Adenine

This protocol is adapted from established methods for the deamination of adenine to hypoxanthine.

Materials:

-

¹³C, ¹⁵N-Labeled Adenine (e.g., [U-¹³C₅, ¹⁵N₅]-Adenine)

-

Sodium nitrite (NaNO₂)

-

Acetic acid (30% aqueous solution)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend the ¹³C, ¹⁵N-labeled adenine in a 30% acetic acid solution.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite in deionized water to the cooled suspension. The addition should be dropwise to control the reaction rate and temperature.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for a specified period, for instance, one hour, and then allow it to warm to room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crystalline ¹³C, ¹⁵N-labeled 6-Oxopurine by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any residual salts and acetic acid.

-

Dry the product in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

-

Confirm the identity and isotopic enrichment of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the chemical synthesis of labeled 6-Oxopurine.

| Parameter | Value/Range | Reference/Comment |

| Starting Material | [U-¹³C₅, ¹⁵N₅]-Adenine | Commercially available from various suppliers. |

| Reagents | Sodium nitrite, Acetic Acid | Standard laboratory grade. |

| Reaction Time | 1 - 2 hours | Dependent on scale and temperature. |

| Reaction Temperature | 0 - 25 °C | Initial cooling followed by warming to room temperature. |

| Yield | ~70-90% | Yields can vary based on reaction scale and purification. |

| Isotopic Enrichment | >98% | Expected to be retained from the starting material. |

| Analytical Methods | TLC, HPLC, NMR, MS | For reaction monitoring and product characterization. |

Enzymatic Synthesis of ¹³C, ¹⁵N-Labeled Purines

An alternative and powerful approach for producing uniformly labeled purine nucleotides, which can be subsequently converted to 6-Oxopurine, is through in vitro pathway engineering. This method utilizes a cocktail of enzymes from the pentose phosphate and de novo purine synthesis pathways.

De Novo Purine Biosynthesis Pathway

The enzymatic synthesis mimics the natural de novo purine biosynthesis pathway, starting from simple, isotopically labeled precursors.

Caption: Enzymatic de novo synthesis of labeled purines.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol provides a general outline for the enzymatic synthesis of labeled purine nucleotides. The specific concentrations of enzymes and substrates would need to be optimized based on the desired scale and specific labeled product.[1]

Materials:

-

Recombinant enzymes from the pentose phosphate and de novo purine synthesis pathways.

-

Labeled precursors: [U-¹³C₆]-Glucose, [U-¹³C₃, ¹⁵N]-Serine, ¹⁵NH₄Cl, NaH¹³CO₃.

-

Cofactors: ATP, NADP⁺, Folate derivatives.

-

Buffer solution (e.g., HEPES or TRIS-based).

-

Incubator and shaker.

-

Purification system (e.g., HPLC with an appropriate column).

Procedure:

-

Prepare a reaction mixture containing the buffer, labeled precursors, and cofactors in a reaction vessel.

-

Add the cocktail of recombinant enzymes to the reaction mixture. The enzyme cocktail should include all necessary enzymes for the pentose phosphate pathway and the de novo purine synthesis pathway.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., several hours to overnight).

-

Monitor the formation of the labeled purine nucleotides using HPLC.

-

Once the reaction has reached completion, terminate the reaction by heat inactivation of the enzymes or by chemical quenching.

-

Purify the labeled purine nucleotides from the reaction mixture using preparative HPLC.

-

The purified labeled purine nucleotides (e.g., IMP) can then be enzymatically or chemically converted to ¹³C, ¹⁵N-labeled 6-Oxopurine.

-

Characterize the final product for identity, purity, and isotopic enrichment using NMR and MS.

Quantitative Data

The enzymatic synthesis offers high efficiency and specificity.

| Parameter | Value/Range | Reference/Comment |

| Starting Materials | ¹³C-Glucose, ¹³C,¹⁵N-Serine, ¹⁵NH₄⁺, ¹³CO₂ | Allows for uniform labeling of the purine ring.[1] |

| Enzyme System | Multi-enzyme cocktail | Requires expression and purification of multiple enzymes.[1] |

| Reaction Time | 4 - 24 hours | Dependent on enzyme concentrations and substrate levels. |

| Reaction Temperature | 37 °C | Optimal for most enzymes used. |

| Yield | Up to 66% for labeled ATP/GTP | Isolated yields are generally high for the nucleotide products.[1] |

| Isotopic Enrichment | >98% | Directly correlated with the enrichment of the precursors. |

| Analytical Methods | HPLC, NMR, MS | For monitoring, purification, and characterization. |

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of ¹³C, ¹⁵N-labeled 6-Oxopurine. The choice of method will depend on the specific requirements of the research, including the desired labeling pattern, the required scale of synthesis, and the available laboratory resources.

The chemical synthesis route, particularly the deamination of a pre-labeled adenine, is a more direct and often simpler method for producing the free base. It is well-suited for researchers who have access to the appropriate labeled starting materials.

The enzymatic synthesis, while more complex in its setup due to the need for multiple purified enzymes, offers a highly efficient and elegant "one-pot" reaction to produce uniformly labeled purine nucleotides from simple, readily available labeled precursors. This method is particularly advantageous for applications requiring uniformly labeled purine nucleosides or nucleotides.

For all synthesis routes, rigorous analytical characterization of the final product is crucial to confirm its identity, purity, and the extent of isotopic labeling. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis of these important labeled compounds.

References

A Technical Guide to the Physicochemical Properties of Isotopically Labeled Hypoxanthine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of isotopically labeled hypoxanthine. This document is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Physicochemical Properties

Isotopically labeled hypoxanthine serves as an invaluable tool in metabolic research, particularly in studies involving nucleotide metabolism and related enzymatic pathways. Understanding its fundamental physicochemical properties is crucial for the design and interpretation of experiments. The following tables summarize the key properties of unlabeled hypoxanthine and its common isotopologues.

Table 1: General Physicochemical Properties of Hypoxanthine

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₄O | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150 °C (decomposes) | |

| UV/Vis λmax | 251 nm | [1] |

Table 2: Molecular Weights of Isotopically Labeled Hypoxanthine

| Isotope Label | Molecular Weight ( g/mol ) | Reference |

| Unlabeled | 136.11 | [1] |

| ¹³C₅ | 141.07 | [2] |

| ¹⁵N₄ | 140.09 | [3] |

| ¹³C₂, ¹⁵N (mixture) | 139.09 | [4] |

| ¹³C₅, ¹⁵N₄ | 145.06 | [5] |

Table 3: Solubility of Unlabeled Hypoxanthine

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [1] |

| Ethanol | ~0.5 mg/mL | [1] |

| DMSO | ~30 mg/mL | [1] |

| Dimethylformamide (DMF) | ~20 mg/mL | [1] |

| 1 M HCl | 20 mg/mL |

It is important to note that while isotopic labeling significantly alters the molecular weight, it is generally assumed to have a negligible effect on properties such as melting point and solubility. However, for highly accurate work, experimental verification is recommended.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which isotopically labeled hypoxanthine is utilized, the following diagrams illustrate the purine salvage pathway and a general experimental workflow for the analysis of labeled compounds.

References

Illuminating Cellular Proliferation: A Technical Guide to De Novo Purine Synthesis Pathway Analysis Using Tracers

For Researchers, Scientists, and Drug Development Professionals

The de novo synthesis of purines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a critical area of study for both basic research and therapeutic development. This technical guide provides an in-depth exploration of the use of stable isotope tracers to analyze the de novo purine synthesis pathway, offering detailed experimental protocols, quantitative data analysis, and visual representations of the core concepts and workflows.

The De Novo Purine Synthesis Pathway: A Brief Overview

The de novo purine synthesis pathway is a highly conserved, ten-step enzymatic process that constructs the purine ring from various small molecule precursors. The pathway begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), the parent purine nucleotide.[1][2] From IMP, the pathway bifurcates to produce adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] This energy-intensive process is tightly regulated and coordinates with the salvage pathway, which recycles pre-existing purine bases.[1]

Isotope Tracers: The Key to Unlocking Pathway Dynamics

Stable isotope tracers are non-radioactive isotopes that can be incorporated into metabolic pathways, allowing researchers to track the flow of atoms through a series of biochemical reactions.[3] By supplying cells or organisms with labeled precursors and analyzing the isotopic enrichment in downstream metabolites, it is possible to quantify the activity, or flux, of a specific pathway.[4]

Commonly used tracers for interrogating the de novo purine synthesis pathway include:

-

¹⁵N-labeled Glutamine: Glutamine contributes two nitrogen atoms to the purine ring.[5][6]

-

¹³C-labeled Glycine: The entire glycine molecule is incorporated into the purine ring.[1][7]

-

¹⁵N-labeled Serine: Serine can be converted to glycine, thus labeling the purine ring.[1][8]

-

¹³C-labeled Glucose: Glucose can be a carbon source for the ribose backbone and can also contribute carbons to the purine ring via serine and glycine synthesis.[8]

The choice of tracer depends on the specific aspect of the pathway being investigated. For instance, to specifically measure the de novo pathway flux, tracers like labeled glycine or glutamine are ideal.[1][6] In contrast, labeled hypoxanthine can be used to assess the activity of the salvage pathway.[1][7]

Experimental Design and Methodologies

A typical tracer experiment to analyze the de novo purine synthesis pathway involves several key steps:

Cell Culture and Isotope Labeling

A common in vitro model involves culturing cells in media with defined purine levels. To stimulate the de novo pathway, cells are often grown in purine-depleted media.[1][9]

Protocol: Isotope Labeling of HeLa Cells in Purine-Depleted Media [1][10]

-

Cell Seeding: Seed HeLa cells at a desired density in standard growth medium.

-

Purine Depletion: After cell attachment, replace the standard medium with purine-depleted medium. This is typically a custom-formulated medium lacking hypoxanthine and other purine sources.

-

Tracer Introduction: After a period of purine starvation (e.g., 12-24 hours) to upregulate the de novo pathway, introduce the stable isotope tracer (e.g., [¹⁵N]Glycine) into the medium.

-

Time Course: Incubate the cells with the tracer for various time points to monitor the incorporation of the label into purine nucleotides.

-

Metabolite Extraction: At each time point, harvest the cells and perform metabolite extraction, typically using a cold solvent mixture like methanol/water or acetonitrile/methanol/water.

In Vivo Isotope Tracing

In vivo studies, often conducted in mouse models, provide a more systemic view of purine metabolism.[5]

Protocol: In Vivo Isotope Tracer Infusion in Mice [5]

-

Animal Model: Utilize appropriate mouse models, such as tumor-bearing athymic nude mice for cancer studies.

-

Tracer Administration: Administer the stable isotope tracer (e.g., [γ-¹⁵N]-glutamine) via intravenous infusion to achieve steady-state labeling in the circulation.

-

Tissue Collection: After the infusion period, collect tissues of interest (e.g., tumors, small intestine, kidney).

-

Metabolite Extraction: Immediately freeze the tissues in liquid nitrogen and perform metabolite extraction using appropriate methods.

Analytical Techniques

The analysis of isotopic enrichment in metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for separating and detecting labeled metabolites. It offers high sensitivity and the ability to analyze a wide range of compounds.[5][7]

-

Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB-SIMS): This high-resolution imaging technique allows for the visualization of the spatial distribution of labeled metabolites within single cells.[1][11]

-

Raman Spectroscopy: Combined with carbon isotope tracing, this technique can visualize the turnover of de novo synthesized purines and pyrimidines at the subcellular level.[12][13]

Quantitative Data Analysis and Interpretation

The data obtained from tracer experiments can be used to calculate various parameters, including fractional enrichment and metabolic flux rates.

Table 1: Fractional Isotopic Enrichment in Purine Nucleotides

This table summarizes the fractional distribution of isotopomers in IMP, AMP, and GMP after labeling with a tracer. The data indicates the relative contribution of the de novo pathway to the synthesis of these nucleotides.

| Nucleotide | +3 Isotopomer Fractional Distribution | +4 Isotopomer Fractional Distribution | +5 Isotopomer Fractional Distribution |

| IMP | High | Moderate | Low |

| AMP | Significantly Lower than IMP | Moderate | Significantly Higher than IMP |

| GMP | Significantly Lower than IMP | Moderate | Significantly Higher than IMP |

Data adapted from a study on channeled de novo purine synthesis.[1]

Table 2: Impact of Purine Availability on De Novo Synthesis

This table illustrates the effect of purine-depleted versus purine-rich conditions on the concentration of a key pathway intermediate and the incorporation of a tracer into the final products.

| Condition | AICAR Abundance (Intermediate) | [¹⁵N]Serine Incorporation into AMP and GMP |

| Purine-Rich (P+) | Lower | Lower |

| Purine-Depleted (P-) | Significantly Higher | Higher |

Data based on a study investigating the regulation of the de novo purine biosynthesis pathway.[1]

Table 3: De Novo Purine Synthesis Flux Rates

This table shows the calculated initial rates of tracer incorporation into purine nucleotides under different conditions, providing a direct measure of pathway flux.

| Condition | Initial Rate of [¹⁵N]Glycine Incorporation into IMP | Initial Rate of [¹⁵N]Glycine Incorporation into AMP | Initial Rate of [¹⁵N]Glycine Incorporation into GMP |

| Purine-Rich | Baseline | Baseline | Baseline |

| Purine-Depleted | Increased by ~50% | Increased by ~70% | Increased by ~20% |

Data derived from a study on the functionality of the purinosome.[10][14]

Visualizing the Pathway and Experimental Workflows

Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental procedures.

Caption: The De Novo Purine Synthesis Pathway.

Caption: Experimental Workflow for Tracer Analysis.

The Purinosome: A Metabolon for Enhanced Flux

Evidence suggests that the enzymes of the de novo purine synthesis pathway can assemble into a multi-enzyme complex known as the purinosome.[1][11][15] This dynamic structure is thought to enhance the efficiency of the pathway by channeling intermediates between sequential enzymes, thereby increasing the overall flux.[1][15] The formation of purinosomes is responsive to cellular purine levels, with assembly being stimulated under purine-depleted conditions.[9] Quantitative analysis has shown that purinosome-rich cells exhibit a significant increase in IMP concentration and a higher rate of de novo purine biosynthesis.[9][10]

Caption: The Purinosome and Pathway Regulation.

Conclusion and Future Directions

The use of stable isotope tracers provides a powerful approach to dissect the complexities of the de novo purine synthesis pathway. By enabling the quantitative measurement of metabolic flux, these techniques offer invaluable insights into how this fundamental pathway is regulated in health and disease. For researchers in drug development, understanding the nuances of purine metabolism in cancer cells can unveil novel therapeutic targets. Future research will likely focus on refining these tracer methodologies, developing more sophisticated analytical platforms for single-cell analysis, and integrating tracer data with other omics datasets to build comprehensive models of cellular metabolism. This will undoubtedly accelerate our understanding of purine synthesis and aid in the development of next-generation therapies targeting this critical pathway.

References

- 1. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.psu.edu [pure.psu.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. themoonlight.io [themoonlight.io]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Metabolic Journey of 6-Oxopurine-¹³C,¹⁵N₂ in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of isotopically labeled 6-oxopurine (hypoxanthine) in mammalian cells. By tracing the path of 6-Oxopurine-¹³C,¹⁵N₂, researchers can elucidate the dynamics of purine metabolism, a critical pathway in cellular proliferation, energy homeostasis, and nucleic acid synthesis. This document details the key metabolic routes, presents quantitative data from isotope tracing studies, outlines experimental protocols for such analyses, and provides visual representations of the involved pathways and workflows.

Core Metabolic Pathways of 6-Oxopurine

6-Oxopurine, commonly known as hypoxanthine, is a naturally occurring purine derivative. Its metabolism in mammalian cells primarily follows two major pathways: the salvage pathway and the catabolic pathway .

-

The Salvage Pathway: This is the primary route for recycling purine bases. Hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1) .[1][2] This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1] IMP is a central precursor for the synthesis of other purine nucleotides, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are subsequently phosphorylated to their di- and tri-phosphate forms (ADP/ATP, GDP/GTP) for incorporation into RNA and DNA or for use in cellular energetics and signaling.[3]

-

The Catabolic Pathway: In this pathway, hypoxanthine is irreversibly degraded. The enzyme xanthine oxidase/dehydrogenase (XDH) catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid, which is then excreted.[4] This process can be a source of reactive oxygen species.

The balance between these two pathways is crucial for maintaining the cellular purine pool. Isotope tracing with 6-Oxopurine-¹³C,¹⁵N₂ allows for the quantitative assessment of the flux through each of these routes.

Quantitative Analysis of Metabolic Flux

Stable isotope tracing using labeled hypoxanthine coupled with mass spectrometry allows for the quantification of its incorporation into downstream metabolites. This provides a measure of the metabolic flux through the purine salvage pathway. The tables below summarize representative quantitative data from studies using this approach in different mammalian cell lines.

Table 1: Isotope Enrichment in Purine Nucleotides from Labeled Hypoxanthine in HeLa Cells

| Metabolite | Isotope Tracer | Condition | Isotope Incorporation (%) |

| AMP/GMP | [¹⁵N₄]hypoxanthine | Purine-rich (P+) | ~10 |

| AMP/GMP | [¹⁵N₄]hypoxanthine | Purine-depleted (P-) | ~5 |

Data adapted from a study on HeLa cells, where isotope label incorporation was measured after 12-14 hours.[5] The lower incorporation in purine-depleted conditions suggests a greater reliance on the de novo synthesis pathway when external purine sources are scarce.

Table 2: Metabolic Flux of Labeled Hypoxanthine in Small Cell Lung Carcinoma (SCLC) Cells

| Cell Line | Isotope Tracer | Time Point | Labeled AMP (%) | Labeled ADP (%) | Labeled ATP (%) |

| DMS273 | [¹³C₅,¹⁵N₄]-hypoxanthine | 2 hours | ~20 | ~15 | ~10 |

| DMS273 | [¹³C₅,¹⁵N₄]-hypoxanthine | 6 hours | ~40 | ~35 | ~30 |

Data is illustrative of findings from a study on SCLC cells, demonstrating time-dependent incorporation of labeled hypoxanthine into the adenine nucleotide pool via the salvage pathway.[2]

Experimental Protocols for Tracing 6-Oxopurine-¹³C,¹⁵N₂

The following section outlines a generalized protocol for conducting a stable isotope tracing experiment to determine the metabolic fate of 6-Oxopurine-¹³C,¹⁵N₂ in cultured mammalian cells.

Materials and Reagents

-

Mammalian cell line of interest

-

Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

-

6-Oxopurine-¹³C,¹⁵N₂ (labeled hypoxanthine)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol for quenching and extraction

-

Cell scrapers

-

High-speed refrigerated centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q Exactive Orbitrap)[5]

Experimental Workflow

Detailed Methodological Steps

-

Cell Culture and Seeding:

-

Culture the chosen mammalian cell line under standard conditions until it reaches approximately 70-80% confluency.

-

Seed the cells into appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and resume growth.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the standard culture medium with a known concentration of 6-Oxopurine-¹³C,¹⁵N₂. The concentration should be sufficient to be taken up by the cells without causing toxicity.

-

At the start of the experiment, aspirate the standard medium from the cells and replace it with the prepared labeling medium.

-

Incubate the cells for a series of time points to monitor the dynamic incorporation of the label into downstream metabolites.

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity, rapidly wash the cells with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells. This step both quenches metabolism and extracts polar metabolites.

-

-

Sample Collection and Preparation:

-

Use a cell scraper to detach the cells in the methanol solution.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and precipitated proteins.

-

-

LC-MS Analysis:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). A system such as an Orbitrap mass spectrometer is recommended for its ability to resolve the isotopologues of the metabolites of interest.[5]

-

The LC method (e.g., HILIC or reverse-phase ion-pairing chromatography) should be optimized for the separation of purine nucleotides.[5]

-

-

Data Analysis:

-

Process the raw mass spectrometry data to identify and quantify the different mass isotopologues of IMP, AMP, GMP, ATP, GTP, xanthine, and uric acid.

-

Calculate the fractional enrichment of the ¹³C and ¹⁵N labels in each metabolite at each time point.

-

This data can then be used in metabolic flux analysis (MFA) models to determine the rates of the underlying biochemical reactions.

-

Conclusion

The use of 6-Oxopurine-¹³C,¹⁵N₂ as a metabolic tracer is a powerful tool for investigating purine metabolism in mammalian cells. By combining stable isotope labeling with high-resolution mass spectrometry, researchers can gain quantitative insights into the flux through the purine salvage and catabolic pathways. This information is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for the development of novel therapeutic strategies that target these pathways. The protocols and data presented in this guide provide a solid foundation for designing and interpreting such experiments.

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid oxidation-induced HIF-1α activation facilitates hepatic urate synthesis through upregulating NT5C2 and XDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Oxopurine-¹³C,¹⁵N₂ in Unraveling the Purine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of the stable isotope-labeled compound, 6-Oxopurine-¹³C,¹⁵N₂ (a hypoxanthine isotopologue), in the study of the purine salvage pathway. This pathway is a critical cellular process for recycling purine bases, the fundamental building blocks of DNA and RNA, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. The use of stable isotope tracers like 6-Oxopurine-¹³C,¹⁵N₂ has revolutionized our ability to quantitatively analyze the flux and dynamics of this pathway, offering invaluable insights for basic research and therapeutic development.

Introduction to Purine Salvage and Isotope Tracing

The purine salvage pathway is a vital metabolic route that recycles purine bases—primarily hypoxanthine, guanine, and adenine—derived from the breakdown of nucleic acids. This process is more energy-efficient than the de novo synthesis of purines. The key enzyme in the salvage of hypoxanthine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine into inosine monophosphate (IMP), a central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. By introducing a compound labeled with heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), researchers can follow its incorporation into downstream metabolites using analytical techniques like mass spectrometry. This allows for the precise measurement of metabolic pathway activity, or flux.

6-Oxopurine-¹³C,¹⁵N₂: A Specific Tracer for the Salvage Pathway

6-Oxopurine-¹³C,¹⁵N₂, a stable isotope-labeled version of hypoxanthine, serves as an ideal tracer for investigating the purine salvage pathway. Its chemical formula is C₄¹³CH₄N₂¹⁵N₂O, indicating that one carbon atom and two nitrogen atoms within the purine ring structure are replaced with their respective heavy isotopes. The introduction of this labeled hypoxanthine into a cellular system allows for the direct tracking of its conversion to IMP and subsequent incorporation into the broader purine nucleotide pool, including AMP, GMP, ADP, and ATP.

The distinct mass shift imparted by the ¹³C and ¹⁵N labels enables clear differentiation between the tracer-derived metabolites and their unlabeled endogenous counterparts by mass spectrometry. This specificity allows for the quantitative assessment of the salvage pathway's contribution to the total purine nucleotide pool.

Experimental Design and Workflow

The utilization of 6-Oxopurine-¹³C,¹⁵N₂ in purine salvage pathway studies typically follows a structured experimental workflow. This process involves the introduction of the tracer into a biological system, followed by the extraction and analysis of metabolites.

Detailed Experimental Protocols

A precise and reproducible protocol is essential for obtaining reliable data in stable isotope tracing experiments. Below is a representative protocol for a cell-based assay to quantify purine salvage pathway flux.

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) until they reach approximately 70-80% confluency.

-

Tracer Medium Preparation: Prepare fresh growth medium containing a known concentration of 6-Oxopurine-¹³C,¹⁵N₂. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

-

Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the tracer-containing medium. Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamic incorporation of the label.

Metabolite Extraction

-

Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells to quench all enzymatic activity.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cellular debris.

-

Sample Preparation: Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as 50% acetonitrile.

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography column coupled to a tandem mass spectrometer.

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the labeled and unlabeled purine nucleotides. The transitions for each isotopologue (e.g., unlabeled ATP, ¹³C,¹⁵N₂-labeled ATP) must be optimized beforehand.

Data Presentation and Analysis

The primary data obtained from LC-MS/MS analysis are the peak areas corresponding to the different isotopologues of each purine metabolite. This data can be used to calculate the fractional enrichment, which represents the proportion of a metabolite pool that has incorporated the stable isotope label.

Fractional Enrichment (%) = [ (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues) ] x 100

This information provides a direct measure of the activity of the purine salvage pathway. The rate of incorporation of the label over time can be used to calculate the metabolic flux.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating purine metabolism using stable isotope tracers.

Table 1: Relative Abundance of Labeled Purine Nucleotides After Incubation with Labeled Precursors

| Metabolite | Condition 1: Control Cells | Condition 2: HGPRT Knockdown |

| ¹³C,¹⁵N₂-IMP | 45% | 5% |

| ¹³C,¹⁵N₂-AMP | 30% | 3% |

| ¹³C,¹⁵N₂-GMP | 25% | 2% |

| ¹³C,¹⁵N₂-ATP | 20% | 2% |

Data are presented as the percentage of the total pool of each metabolite that is labeled after a 24-hour incubation with 6-Oxopurine-¹³C,¹⁵N₂. These are illustrative values based on typical experimental outcomes.

Table 2: Metabolic Flux Rates into the Purine Pool from the Salvage Pathway

| Cell Line | Treatment | Flux Rate (nmol/10⁶ cells/hour) |

| HeLa | Vehicle | 15.2 ± 1.8 |

| HeLa | Drug A (HGPRT inhibitor) | 2.1 ± 0.5 |

| A549 | Vehicle | 10.5 ± 1.2 |

| A549 | Drug B (stimulator of purine synthesis) | 25.8 ± 3.1 |

Flux rates are calculated from the initial rate of incorporation of 6-Oxopurine-¹³C,¹⁵N₂ into the total adenine nucleotide pool (AMP+ADP+ATP). Data are presented as mean ± standard deviation.

Signaling Pathways and Logical Relationships

The purine salvage pathway is intricately connected with other metabolic and signaling pathways. Understanding these connections is crucial for a comprehensive interpretation of experimental results.

Purine Salvage Pathway and its Interconnections

Conclusion

The use of 6-Oxopurine-¹³C,¹⁵N₂ as a stable isotope tracer provides a powerful and precise tool for dissecting the complexities of the purine salvage pathway. This technical guide has outlined the fundamental principles, experimental workflows, and data analysis strategies for employing this valuable research compound. The quantitative data derived from such studies are essential for understanding the metabolic adaptations of cells in health and disease and for the development of novel therapeutic strategies targeting purine metabolism. The continued application of this technology will undoubtedly lead to further significant discoveries in the fields of cell biology, oncology, and metabolic research.

References

6-Oxopurine-¹³C,¹⁵N₂ as a Precursor for Labeled Nucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of 6-Oxopurine-¹³C,¹⁵N₂ (isotopically labeled hypoxanthine) as a precursor for the enzymatic synthesis of ¹³C and ¹⁵N-labeled guanine nucleotides. This document details the underlying biochemical pathways, provides structured experimental protocols for synthesis and analysis, presents quantitative data in tabular format, and includes visualizations of key processes to facilitate understanding and application in research and drug development.

Introduction

Isotopically labeled nucleotides are indispensable tools in modern biomedical research and drug development. They serve as tracers to elucidate metabolic pathways, as probes in nuclear magnetic resonance (NMR) spectroscopy for structural and dynamic studies of nucleic acids and proteins, and as internal standards for quantitative mass spectrometry (MS). 6-Oxopurine-¹³C,¹⁵N₂, a stable isotope-labeled analog of the naturally occurring purine base hypoxanthine, offers a versatile and efficient starting point for the biosynthesis of labeled guanosine monophosphate (GMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP).

The primary route for the conversion of 6-Oxopurine-¹³C,¹⁵N₂ into labeled nucleotides is the purine salvage pathway, a critical metabolic route for recycling purine bases. This pathway is particularly advantageous for generating labeled compounds as it involves fewer steps and is more energetically favorable than de novo synthesis.

Biochemical Pathway: The Purine Salvage Route

The enzymatic conversion of 6-Oxopurine-¹³C,¹⁵N₂ to labeled guanine nucleotides proceeds through a series of sequential reactions catalyzed by specific enzymes. The initial and rate-limiting step is the conversion of labeled hypoxanthine to inosine monophosphate (IMP), which then serves as a branch point for the synthesis of other purine nucleotides.

In-Depth Technical Guide: Theoretical Mass Isotopomer Distribution of 6-Oxopurine-¹³C,¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass isotopomer distribution of 6-Oxopurine-¹³C,¹⁵N₂. 6-Oxopurine, also known as hypoxanthine, is a naturally occurring purine derivative. Its isotopically labeled form, 6-Oxopurine-¹³C,¹⁵N₂, serves as a crucial tracer in metabolic studies, particularly in drug development and disease research, to elucidate the dynamics of purine metabolism and related signaling pathways.

Core Concepts: Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a technique that utilizes mass spectrometry to determine the synthesis rates of biological polymers. By introducing a stable isotope-labeled precursor, such as 6-Oxopurine-¹³C,¹⁵N₂, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. The resulting mass isotopomer patterns, or the relative abundances of molecules differing only in mass due to isotope labeling, are then analyzed to provide quantitative insights into metabolic fluxes.[1][2]

Theoretical Mass Isotopomer Distribution of 6-Oxopurine-¹³C,¹⁵N₂

The chemical formula for 6-Oxopurine-¹³C,¹⁵N₂ is C₄¹³CH₄N₂¹⁵N₂O. The labeling indicates that one carbon atom and two nitrogen atoms in the purine ring are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively.

The theoretical mass isotopomer distribution can be calculated based on the natural abundance of isotopes and the specific labeling pattern of the molecule. The following table summarizes the expected relative abundances of the different mass isotopomers of 6-Oxopurine-¹³C,¹⁵N₂. The monoisotopic mass of the unlabeled 6-Oxopurine (C₅H₄N₄O) is approximately 136.038 g/mol . With the incorporation of one ¹³C and two ¹⁵N isotopes, the monoisotopic mass of the labeled molecule increases.

| Isotopomer | Mass Shift (Da) | Theoretical Relative Abundance (%) |

| M+0 (Unlabeled) | 0 | Assumed 0% in a pure labeled sample |

| M+1 | 1 | Minor contribution from natural abundance of ¹³C and ¹⁵N in the unlabeled portion of the molecule. |

| M+2 | 2 | Minor contribution from natural abundance. |

| M+3 | 3 | Major peak representing the fully labeled C₄¹³CH₄N₂¹⁵N₂O. |

| M+4 | 4 | Contribution from natural abundance of heavier isotopes in the labeled molecule. |

Note: The exact relative abundances can be calculated using specialized software that takes into account the natural isotopic abundances of all atoms in the molecule.

Experimental Protocol: LC-MS/MS Analysis of 6-Oxopurine-¹³C,¹⁵N₂

The following is a detailed protocol for the analysis of 6-Oxopurine-¹³C,¹⁵N₂ and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is adapted from established protocols for the analysis of purine metabolites.[3][4][5][6]

1. Sample Preparation

-

Cell Culture Experiments:

-

Culture cells in a medium containing the desired concentration of 6-Oxopurine-¹³C,¹⁵N₂ for a specified period.

-

Harvest the cells and quench metabolic activity by rapidly washing with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, and incubate at -20°C for at least one hour.

-

Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically the initial mobile phase.

-

-

Biofluid Samples (e.g., Plasma, Urine):

-

Thaw frozen samples on ice.

-

Deproteinize the sample by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).

-

Vortex the mixture and incubate at -20°C to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

2. Liquid Chromatography (LC)

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like purines. A reversed-phase C18 column can also be used with an ion-pairing agent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of purines.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of 6-Oxopurine-¹³C,¹⁵N₂ and its expected metabolites.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for the labeled compound and its metabolites. For 6-Oxopurine-¹³C,¹⁵N₂, the precursor ion will be [M+H]⁺. The product ions will be generated by collision-induced dissociation (CID). Based on the known fragmentation of hypoxanthine, characteristic losses include the neutral loss of HNCO.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Oxopurine-¹³C,¹⁵N₂ | [M+H]⁺ | To be determined experimentally | To be determined experimentally |

| Expected Metabolite 1 | [M+H]⁺ | To be determined experimentally | To be determined experimentally |

| Expected Metabolite 2 | [M+H]⁺ | To be determined experimentally | To be determined experimentally |

Note: The optimal collision energies and specific product ions should be determined by infusing a standard of the labeled compound into the mass spectrometer.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the metabolic pathway of 6-oxopurine and a typical experimental workflow for stable isotope tracing.

Caption: Metabolic fate of 6-Oxopurine (Hypoxanthine) in the purine salvage and degradation pathways.

Caption: A typical experimental workflow for stable isotope tracing using LC-MS/MS.

Conclusion

This technical guide provides a foundational understanding of the theoretical mass isotopomer distribution of 6-Oxopurine-¹³C,¹⁵N₂ and its application in metabolic research. The provided experimental protocol and workflow diagrams offer a practical framework for researchers and scientists in drug development and related fields to design and execute stable isotope tracing studies. Accurate determination of mass isotopomer distributions is paramount for the quantitative analysis of metabolic pathways, and the information presented herein serves as a valuable resource for achieving this goal.

References

- 1. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A liquid chromatography-tandem mass spectrometry method for comprehensive determination of metabolites in the purine pathway of rat plasma and its application in anti-gout effects of Lycium ruthenicum Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Commercial Availability and Research Applications of 6-Oxopurine-¹³C,¹⁵N₂ (Hypoxanthine-¹³C,¹⁵N₂): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of isotopically labeled 6-Oxopurine, more commonly known as Hypoxanthine, for research purposes. Specifically, this guide focuses on variants labeled with ¹³C and ¹⁵N isotopes. It is intended to serve as a resource for researchers in metabolic studies, drug development, and clinical mass spectrometry by detailing available products, experimental applications, and relevant biochemical pathways.

Introduction to Isotopically Labeled Hypoxanthine

Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine salvage pathway. The use of stable isotope-labeled hypoxanthine, such as 6-Oxopurine-¹³C,¹⁵N₂, has become an invaluable tool in metabolic research. These labeled compounds serve as tracers in metabolic flux analysis (MFA), allowing researchers to quantitatively track the fate of hypoxanthine through various metabolic pathways. This approach provides critical insights into cellular metabolism, disease mechanisms, and the effects of therapeutic agents. The stable isotopes ¹³C and ¹⁵N do not decay radioactively, making them safe to handle and detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Commercial Availability of Isotopically Labeled Hypoxanthine

Several suppliers offer various isotopically labeled forms of hypoxanthine for research applications. The following table summarizes the quantitative data for some of the commercially available products. Researchers are advised to visit the supplier websites or request a certificate of analysis for the most up-to-date and lot-specific information.

| Supplier | Product Name | Catalog Number | Isotopic Labeling | Molecular Weight ( g/mol ) | Unlabeled CAS Number | Labeled CAS Number |

| LGC Standards | Hypoxanthine-¹³C₂,¹⁵N (Mixture) | TRC-H998503 | ¹³C₂, ¹⁵N | 139.09 | 68-94-0 | 1246820-04-1 |

| MedChemExpress | Hypoxanthine-¹³C,¹⁵N₂ | HY-N0091S1 | ¹³C, ¹⁵N₂ | 139.09 | 68-94-0 | 244769-71-9 |

| MedChemExpress | Hypoxanthine-¹³C₂,¹⁵N | HY-N0091S3 | ¹³C₂, ¹⁵N | Not Specified | 68-94-0 | 1330265-04-7 |

| MedChemExpress | Hypoxanthine-¹³C₅,¹⁵N₄ | HY-N0091S | ¹³C₅, ¹⁵N₄ | 145.05 | 68-94-0 | 1987883-25-9 |

| Santa Cruz Biotechnology | Hypoxanthine Labeled ¹⁵N₂, ¹³C | sc-353627 | ¹³C, ¹⁵N₂ | 139.09 | 68-94-0 | Not Specified |

| Axios Research | Hypoxanthine-¹³C,¹⁵N₂ | AR-X01015 | ¹³C, ¹⁵N₂ | 155.09 | 68-94-0 | Not Specified |

| Cambridge Isotope Laboratories | Hypoxanthine (¹³C₅, 99%) | CLM-8042 | ¹³C₅ | 141.07 | 68-94-0 | Not Specified |

Note: The molecular weights may vary slightly depending on the specific isotopic composition. Chemical and isotopic purity are critical parameters; for instance, Cambridge Isotope Laboratories specifies a chemical purity of >98% and an isotopic enrichment of 99% for their ¹³C₅ labeled hypoxanthine.[1] MedChemExpress provides a certificate of analysis for their Hypoxanthine-¹³C₅,¹⁵N₄, stating an isotopic enrichment of 99.3% and a purity (HPLC) of ≥99.0%.

Experimental Protocols: Metabolic Flux Analysis using Labeled Hypoxanthine

The following is a generalized protocol for a metabolic flux analysis experiment using ¹³C, ¹⁵N-labeled hypoxanthine to trace the purine salvage pathway in cultured cells. This protocol is based on methodologies described in published research.[1]

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., hepatocytes, cancer cell lines) at an appropriate density in standard culture medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Prior to labeling, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add fresh culture medium containing the isotopically labeled hypoxanthine (e.g., ¹³C₅-Hypoxanthine) at a known concentration. The concentration should be optimized based on the specific cell type and experimental goals, but concentrations in the low micromolar range are often used.

-

Incubation: Incubate the cells for a defined period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled hypoxanthine. Time-course experiments are recommended to monitor the dynamic changes in metabolite labeling.

Metabolite Extraction

-

Medium Collection: At the end of the incubation period, collect the culture medium to analyze extracellular metabolites.

-

Cell Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10-20 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system, typically equipped with a reversed-phase column (e.g., C18), to separate the metabolites. A gradient elution with solvents such as water with formic acid (A) and acetonitrile with formic acid (B) is commonly used.

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into a mass spectrometer (e.g., a Q-TOF or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest (e.g., Multiple Reaction Monitoring - MRM, or full scan mode). The mass shifts corresponding to the incorporation of ¹³C and ¹⁵N atoms are monitored.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of hypoxanthine and its downstream metabolites (e.g., xanthine, uric acid, inosine monophosphate).

-

Isotopologue Distribution: Determine the relative abundance of each isotopologue for each metabolite.

-

Metabolic Flux Calculation: Use the isotopologue distribution data to calculate the relative or absolute metabolic fluxes through the purine salvage pathway. This can be done using specialized software packages for metabolic flux analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the purine salvage pathway and a typical experimental workflow for a metabolic tracing experiment.

Purine Salvage Pathway

This diagram shows the central role of hypoxanthine in the purine salvage pathway and its conversion to other key purine metabolites.

Experimental Workflow for Metabolic Tracing

This diagram outlines the key steps involved in a typical metabolic tracing experiment using isotopically labeled hypoxanthine.

Conclusion

The commercial availability of high-purity, isotopically labeled 6-Oxopurine (Hypoxanthine) provides researchers with powerful tools to investigate purine metabolism in detail. By employing stable isotope tracing methodologies, scientists can gain a deeper understanding of the metabolic alterations associated with various diseases and assess the impact of new therapeutic interventions. This guide serves as a starting point for researchers interested in utilizing these valuable research compounds, offering a summary of available products, a foundational experimental protocol, and a visual representation of the relevant biochemical context. For successful implementation, it is crucial to consult the detailed product specifications from the suppliers and to optimize experimental conditions for the specific biological system under investigation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-Oxopurine-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxopurine, more commonly known as hypoxanthine, is a naturally occurring purine derivative. Its isotopically labeled form, 6-Oxopurine-13C,15N2 (Hypoxanthine-13C,15N2), serves as an essential internal standard for quantitative analysis in mass spectrometry-based studies. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

These application notes provide detailed protocols for the detection and quantification of this compound, and by extension, the endogenous 6-Oxopurine (hypoxanthine), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of this compound due to its high selectivity, sensitivity, and ability to distinguish between the isotopically labeled standard and the unlabeled endogenous compound.

Experimental Workflow

The general workflow for the analysis of 6-Oxopurine involves sample preparation, LC separation, and MS/MS detection.

Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Analysis of 6-Oxopurine in Human Plasma

This protocol is adapted from methodologies for the analysis of purine metabolites in plasma.

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 25 µL of a working solution of this compound (internal standard) in a suitable solvent (e.g., methanol/water).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge again at 13,000 x g for 5 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-5.1 min: 30-95% B; 5.1-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| MRM Transitions | 6-Oxopurine (Hypoxanthine): Precursor > Product (e.g., m/z 137 > 119)This compound: Precursor > Product (e.g., m/z 140 > 122) |

| Collision Energy | To be optimized for the specific instrument. |

Protocol 2: Analysis of 6-Oxopurine in Urine

1. Sample Preparation (Dilution)

-

Thaw frozen urine samples on ice.

-

Centrifuge at 5,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute 50 µL of the supernatant with 450 µL of a solution containing the this compound internal standard.

-

Vortex and transfer to an autosampler vial.

2. Liquid Chromatography and Mass Spectrometry Conditions

The LC-MS/MS conditions can be similar to those described in Protocol 1, with potential adjustments to the gradient to accommodate the different matrix.

Quantitative Data

The following table summarizes typical performance characteristics for the quantification of hypoxanthine using LC-MS/MS, which can be expected when using this compound as an internal standard.

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 115% |

Note: These values are illustrative and should be established for each specific assay and laboratory.

Purine Metabolism Pathway

6-Oxopurine (hypoxanthine) is a key intermediate in the purine metabolism pathway. It can be salvaged back to inosine monophosphate (IMP) or catabolized to xanthine and subsequently to uric acid.

Simplified purine metabolism pathway.

Abbreviations: IMP (Inosine Monophosphate), GMP (Guanosine Monophosphate), PNP (Purine Nucleoside Phosphorylase), HPRT1 (Hypoxanthine-guanine phosphoribosyltransferase). The dashed lines indicate the salvage pathway.

Application Notes and Protocols for LC-MS/MS Analysis of ¹³C and ¹⁵N Labeled Purines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative analysis of metabolites in complex biological samples. The use of stable isotope-labeled internal standards, such as those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. This document provides a detailed protocol for the analysis of ¹³C and ¹⁵N labeled purines, which is crucial for metabolic flux analysis, drug metabolism studies, and understanding the pathophysiology of various diseases.

Stable isotope dilution LC-MS/MS methods offer high specificity and sensitivity for biomarker analysis.[1] The use of stable isotope-labeled analogs of the target analytes as internal standards allows for the correction of matrix effects and variations in sample processing and instrument response.[1][2]

Experimental Protocols

This section details the methodologies for sample preparation, chromatographic separation, and mass spectrometric detection of ¹³C and ¹⁵N labeled purines.

Sample Preparation

The goal of sample preparation is to extract the purine metabolites from the biological matrix and remove interfering substances such as proteins and lipids.

a. From Cultured Cells:

-

Harvest cultured cells by scraping or trypsinization after removing the culture medium.

-

Centrifuge the cell suspension at 300 × g for 5 minutes to pellet the cells and remove the supernatant.

-

Resuspend the cell pellet in a known volume (e.g., 200 µL for a 10 cm plate) of an appropriate buffer.[3]

-

Disrupt the cells by probe sonication.[3]

-

Deproteinization: Add cold 1 M perchloric acid to a final concentration of 0.1 M and mix thoroughly.[3]

-

Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.[3]

-

Carefully collect the supernatant, avoiding the protein pellet.[3]

-

Neutralize the supernatant by adding a small volume of 3.5 M K₂CO₃ to a pH of 7.0 and incubate on ice for 10-15 minutes to precipitate potassium perchlorate.[3]

-

Centrifuge at 10,000 × g for 10 minutes at 4°C.[3]

-

Filter the supernatant through a 0.2 µm or 0.45 µm PVDF microcentrifuge filter tube at 5000 × g for 5 minutes at 4°C.[3]

-

The filtrate is now ready for LC-MS/MS analysis.

b. From Plasma/Serum:

-

For plasma, collect blood in EDTA-coated tubes and centrifuge at 1000 × g for 15 minutes at 4°C to separate the plasma.[3]

-

Deproteinization: To 50 µL of plasma or serum, add 10 µL of the ¹³C, ¹⁵N-labeled internal standard mix and 250 µL of an extraction mixture (e.g., acetonitrile with 10% ammonium acetate, pH 6.5).[4]

-

Vortex the mixture for 1 minute.[4]

-

Centrifuge at 13,000 × g at room temperature for 10 minutes.[4]

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

a. Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

-

Column: A reversed-phase C18 column is commonly used for purine separation. A typical column could be a Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm).[5]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the purine analytes. An example gradient is as follows:

-

Start with 1% Mobile Phase B, hold for 1 minute.

-

Increase to 30% Mobile Phase B over 15 minutes.

-

Increase to 95% Mobile Phase B over 2 minutes and hold for 2 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5][6]

b. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode for purines.[6]

-

MS Parameters:

-

MRM Transitions: The MRM transitions (precursor ion → product ion) must be optimized for each unlabeled and ¹³C/¹⁵N-labeled purine. The precursor ion will be the [M+H]⁺ of the purine, and the product ions are specific fragments generated by collision-induced dissociation.

Data Presentation

The quantitative data should be summarized in a table for clear comparison. The table should include the retention time, MRM transitions for both the unlabeled (endogenous) and the labeled internal standard, and the calculated concentrations.

| Analyte | Retention Time (min) | MRM Transition (Unlabeled) (m/z) | MRM Transition (¹³C, ¹⁵N-labeled) (m/z) | Concentration (µM) |

| Adenine | TBD | e.g., 136.1 > 119.1 | e.g., 141.1 > 124.1 | Value ± SD |

| Guanine | TBD | e.g., 152.1 > 135.1 | e.g., 157.1 > 140.1 | Value ± SD |

| Hypoxanthine | TBD | e.g., 137.1 > 110.1 | e.g., 142.1 > 115.1 | Value ± SD |

| Xanthine | TBD | e.g., 153.1 > 108.1 | e.g., 158.1 > 113.1 | Value ± SD |

Note: The exact MRM transitions will depend on the specific ¹³C and ¹⁵N labeling pattern of the internal standards and must be determined empirically.

Visualizations

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of ¹³C ¹⁵N purines.

Purine Metabolism and Isotope Labeling

Caption: Simplified overview of purine metabolism highlighting isotope incorporation.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cores.emory.edu [cores.emory.edu]

- 4. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Quantification of Purine Flux Using 6-Oxopurine-¹³C,¹⁵N₂

Audience: Researchers, scientists, and drug development professionals.

Introduction: Purine metabolism, which consists of both de novo synthesis and salvage pathways, is crucial for cellular proliferation, energy metabolism, and the synthesis of nucleic acids.[1][2] The salvage pathway recycles purine bases from the degradation of nucleotides, providing an energy-efficient alternative to the demanding de novo synthesis pathway.[3] Quantifying the flux through these pathways is essential for understanding metabolic reprogramming in diseases like cancer and for developing targeted therapies. Stable isotope tracing, coupled with mass spectrometry, offers a powerful method for measuring metabolic fluxes in vivo and in vitro.[4][5]

This document provides detailed application notes and protocols for quantifying purine salvage pathway flux using the stable isotope tracer 6-Oxopurine-¹³C,¹⁵N₂ (isotopically labeled hypoxanthine). Hypoxanthine is a key substrate for the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts it to Inosine Monophosphate (IMP), a central precursor for both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).[3][6] By tracking the incorporation of the ¹³C and ¹⁵N labels into downstream purine nucleotides, researchers can precisely quantify the rate of this critical salvage reaction.

Purine Salvage Pathway

The diagram below illustrates the central role of 6-Oxopurine (Hypoxanthine) in the purine salvage pathway and its conversion into key nucleotides. The tracer, 6-Oxopurine-¹³C,¹⁵N₂, is incorporated into this pathway via the HPRT-mediated reaction.

Caption: Purine salvage pathway showing the entry of 6-Oxopurine tracer.

Experimental Protocols

A typical workflow for a stable isotope tracing experiment involves cell culture, introduction of the labeled tracer, quenching of metabolic activity, extraction of metabolites, and analysis by mass spectrometry.

Caption: General experimental workflow for purine flux analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted for adherent cells (e.g., HeLa cells) but can be modified for suspension cultures.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10-cm dishes) and grow to semi-confluence in standard culture medium.

-

Medium Exchange: Aspirate the standard medium. To maximize tracer incorporation through the salvage pathway, switch to a purine-depleted medium. Purine-depleted medium can be prepared using dialyzed fetal bovine serum (FBS).[7]

-

Tracer Introduction: Add the purine-depleted medium containing 6-Oxopurine-¹³C,¹⁵N₂ at a final concentration typically in the range of 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state.[8] A time-course experiment is crucial for calculating flux rates accurately.[7]

Protocol 2: Metabolite Extraction

Rapid quenching and efficient extraction are critical to preserve the in vivo metabolic state.

-

Quenching: Aspirate the labeling medium from the culture dish. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add Extraction Solvent: Add 1 mL of ice-cold 80% methanol to the dish to quench all enzymatic activity and lyse the cells.[8][9]

-

Cell Scraping: Place the dish on ice and use a cell scraper to detach the cells into the methanol solution.

-

Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Phase Separation (optional but recommended): To separate polar metabolites from lipids and proteins, add an equal volume of ice-cold water and two volumes of ice-cold chloroform. Vortex thoroughly.[8]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[9] Three layers will form: an upper aqueous/polar layer (containing nucleotides), a protein disk, and a lower organic/lipid layer.

-

Sample Collection: Carefully collect the upper aqueous layer into a new tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Store the dried metabolite pellets at -80°C until analysis.[10]

Protocol 3: LC-MS/MS Analysis

Analysis of polar purine nucleotides is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[7]

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

-

Chromatography:

-

Column: Use a HILIC column suitable for nucleotide separation.

-

Mobile Phase A: Acetonitrile with an ammonium hydroxide/acetate buffer.

-

Mobile Phase B: Water with an ammonium hydroxide/acetate buffer.

-

Gradient: Run a gradient from high organic (e.g., 95% A) to high aqueous to elute the polar purine species.[9]

-

-

Mass Spectrometry:

-

Ionization Mode: Operate the mass spectrometer in negative ion mode for optimal detection of phosphorylated nucleotides.

-

Analysis Method: Use a targeted approach, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically quantify the different isotopologues of IMP, AMP, GMP, ADP, and ATP.[7] The mass transitions will need to account for the mass shift introduced by the ¹³C and ¹⁵N labels.

-

Data Presentation and Analysis

The primary output from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each purine nucleotide of interest. This data reveals the fraction of the metabolite pool that contains zero, one, two, or more heavy isotopes from the tracer.

Data Analysis Workflow

Caption: Workflow for processing stable isotope tracer data.

Quantitative Data Summary

The following tables provide examples of how to structure the quantitative data obtained from a 6-Oxopurine-¹³C,¹⁵N₂ tracing experiment.

Table 1: Fractional Enrichment of Purine Nucleotides Over Time